(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid
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Overview
Description
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid is a chiral compound featuring a bromopyridine moiety attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid typically involves the bromination of pyridine derivatives followed by the formation of the oxolane ring. One common method includes the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine, which is then nitrated to produce 2-amino-5-bromo-3-nitropyridine . The subsequent steps involve the formation of the oxolane ring through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromopyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and arylboronic acids are typically employed in Suzuki cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activities are being explored, particularly its interactions with biological targets and its role in modulating biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity. The oxolane ring provides additional structural stability and influences the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid is unique due to its chiral oxolane ring, which imparts distinct stereochemical properties. This feature differentiates it from other bromopyridine derivatives and enhances its potential for specific applications in asymmetric synthesis and chiral drug development.
Properties
CAS No. |
1955541-49-7 |
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Molecular Formula |
C10H10BrNO3 |
Molecular Weight |
272.09 g/mol |
IUPAC Name |
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-7-3-6(4-12-5-7)9-8(10(13)14)1-2-15-9/h3-5,8-9H,1-2H2,(H,13,14)/t8-,9+/m1/s1 |
InChI Key |
NHZNPAYDTGNYOJ-BDAKNGLRSA-N |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CC(=CN=C2)Br |
SMILES |
C1COC(C1C(=O)O)C2=CC(=CN=C2)Br |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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